molecular formula C18H25F3N2O4S B2662545 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034505-16-1

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2662545
CAS No.: 2034505-16-1
M. Wt: 422.46
InChI Key: GPOUSTNPGJLMLN-UHFFFAOYSA-N
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Description

This compound features a 4-(trifluoromethoxy)benzenesulfonamide core linked to a piperidin-4-ylmethyl moiety substituted with a tetrahydro-2H-pyran-4-yl group. The trifluoromethoxy (-OCF₃) substituent enhances electron-withdrawing properties and metabolic stability, while the tetrahydropyran (THP) ring contributes to conformational rigidity and pharmacokinetic optimization. Though specific biological data are unavailable in the provided evidence, its structural motifs align with sulfonamide-based enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O4S/c19-18(20,21)27-16-1-3-17(4-2-16)28(24,25)22-13-14-5-9-23(10-6-14)15-7-11-26-12-8-15/h1-4,14-15,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOUSTNPGJLMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by a tetrahydropyran group.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the piperidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Target Receptors

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide primarily acts as a selective antagonist at the κ-opioid receptor (KOR). This interaction is significant in modulating various neurological and psychiatric disorders, including depression and anxiety.

Biochemical Pathways

The compound's interaction with KOR influences several neurotransmitter systems, particularly affecting the release of dopamine and serotonin, which are crucial in mood regulation. Additionally, it may inhibit pro-inflammatory cytokines, contributing to its potential anti-inflammatory effects.

Medicinal Chemistry

The compound is being investigated for its role in developing new pharmaceuticals aimed at treating:

  • Neurological Disorders : Its KOR antagonism may provide therapeutic effects for conditions like depression and anxiety disorders.
  • Substance Abuse Treatment : By modulating the opioid system, it may help in managing addiction and withdrawal symptoms.

Biological Studies

Research has focused on its biological activity, particularly:

  • Anti-inflammatory Effects : Studies indicate that it can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various chronic diseases.
  • Antimicrobial Activity : Preliminary data suggest that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
  • Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems suggests it may have protective effects against neurodegeneration.

Hypolipidemic Activity

A study demonstrated that related compounds significantly reduced triglyceride levels in hyperlipidemic models, indicating potential for lipid regulation and cardiovascular health improvement.

Antitumor Activity

In vitro studies have shown that this compound exhibits selective cytotoxic effects on various cancer cell lines. This suggests potential for development as an anticancer agent.

Cognitive Function Enhancement

Research indicates that certain derivatives can enhance memory and learning processes in animal models, likely through interactions with phosphodiesterases, which play a role in cognitive function.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific target. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Piperidine/Piperazine-Based Sulfonamides
  • Compound 6d–6l () : These analogs feature piperazine cores with benzhydryl or bis(4-fluorophenyl)methyl substituents. Unlike the target compound’s piperidine-THP linkage, these derivatives exhibit lower melting points (132–230°C) due to reduced conformational rigidity. The absence of a THP group may decrease metabolic stability .
  • N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (): Incorporates a pyrimidine-sulfanyl group, increasing molecular weight and melting point (198–200°C).
  • Compounds 21–26 () : These derivatives have biphenyl-2-yloxyethyl substituents on piperidine, resulting in oily consistency due to high lipophilicity. The target’s THP group likely improves aqueous solubility compared to these analogs .
Tetrahydropyran-Containing Analogs
  • 4-(tert-Butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide (): Shares the THP moiety but substitutes the piperidine with a trifluoroethyl group.
Triazine-Linked Piperidine Derivatives ()
  • 6a5–6c1 : These anti-HIV candidates combine piperidine with triazine cores. While lacking sulfonamide groups, their piperidine-THP-like substituents suggest shared strategies for enhancing bioavailability and target engagement .

Physicochemical Properties

Property Target Compound 6d–6l () Compound Compound
Core Structure Benzenesulfonamide + THP-piperidine Benzenesulfonamide + piperazine Pyrimidine-sulfonamide + piperidine Benzenesulfonamide + THP
Key Substituent -OCF₃ -Benzhydryl/-bis(4-FPh) -Br -tert-Butyl/-CF₃CH₂
Melting Point Not reported 132–230°C ~198–200°C Not reported
Physical State Likely solid Solid Solid Solid
Lipophilicity (Predicted) Moderate (THP enhances solubility) High (aromatic substituents) Moderate (polar pyrimidine) High (tert-butyl)

Pharmacological Implications

  • Target Compound : The -OCF₃ group may enhance resistance to oxidative metabolism compared to -Cl or -F analogs (e.g., ’s chloro derivatives) .
  • THP vs. Piperazine : THP’s oxygen atom may improve hydrogen bonding with targets, unlike piperazine’s nitrogen-based basicity () .

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a tetrahydropyran moiety and a benzenesulfonamide group. Its molecular formula is C18H24F3N3O2SC_{18}H_{24}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 397.5 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability.

This compound interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. It has been studied for its effects on:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, influencing intracellular calcium levels and downstream effects on cellular functions .
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial activity. For instance, derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell wall synthesis and function .

CompoundActivityTarget Pathogen
Compound AModerateXanthomonas axonopodis
Compound BHighRalstonia solanacearum
Compound CVery HighAlternaria solani

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1 . The structure–activity relationship (SAR) analysis indicates that modifications in the piperidine and sulfonamide moieties can enhance cytotoxicity against various cancer types.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on MCF-7 breast cancer cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The mechanism was linked to enhanced reactive oxygen species (ROS) production leading to apoptosis.
  • Antimicrobial Activity : In a comparative study of several piperidine derivatives, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. Data Insight :

StepYield (%)Common Side Products
Piperidine alkylation60–75Unreacted starting material, diastereomers
Sulfonamide coupling45–60Hydrolyzed sulfonyl chloride

Advanced Question: How does the compound’s conformation influence its biological activity, and what crystallographic data support this?

Methodological Answer:
The tetrahydro-2H-pyran and piperidine rings adopt chair conformations, as confirmed by X-ray crystallography (e.g., using Mo-Kα radiation, λ = 0.71073 Å) . Key findings:

  • Hydrogen bonding : The sulfonamide group forms intermolecular H-bonds with water or co-crystallized solvents, stabilizing the crystal lattice .
  • Torsional angles : The trifluoromethoxy group’s orientation (C–O–CF₃ dihedral angle ~120°) affects lipophilicity and membrane permeability, critical for biological assays .
    Contradiction Analysis : Some studies report planar sulfonamide geometry, while others note slight deviations (±5°), impacting protein binding predictions .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals:
    • δ 3.5–4.0 ppm (tetrahydro-2H-pyran O–CH₂ protons) .
    • δ 7.8–8.2 ppm (aromatic protons from sulfonamide) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error.
  • HPLC purity : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients (95% purity threshold) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of basic nitrogen atoms in piperidine .
  • Protein source : Recombinant vs. native enzymes (post-translational modifications affect binding pockets) .
    Mitigation strategy :
  • Standardize assay protocols (e.g., ATP concentration, incubation time).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light sensitivity : The trifluoromethoxy group undergoes photodegradation; store in amber vials at –20°C .
  • Hydrolytic stability : Sulfonamide bonds are stable in anhydrous DMSO but degrade in aqueous buffers (pH <5 or >9). Monitor via LC-MS over 72 hours .

Advanced Question: How can in silico modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Focus on:
    • π-π stacking between the benzene ring and aromatic residues (e.g., Phe336 in kinase X) .
    • Electrostatic interactions with the sulfonamide’s sulfonyl oxygen .
  • MD simulations : Simulate >100 ns trajectories to assess conformational flexibility of the tetrahydro-2H-pyran ring .

Basic Question: What solvents and reaction conditions minimize by-product formation during scale-up?

Methodological Answer:

  • Solvent selection : Replace THF with 2-MeTHF for greener chemistry and easier removal .
  • Temperature control : Maintain <0°C during sulfonylation to prevent sulfonic acid formation .
    Data Insight :
SolventBy-Product Yield (%)
THF12–18
2-MeTHF5–8

Advanced Question: How does the compound’s logP correlate with its cellular uptake in different models?

Methodological Answer:

  • logP measurement : Use shake-flask method (octanol/water partition) or HPLC-derived logP . Reported logP = 2.8 ± 0.3.
  • Cellular uptake : In Caco-2 cells, logP >3 reduces permeability due to micelle formation. Optimize via methyl or fluorine substitutions on the piperidine ring .

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